4-Amino-2-sulfanylbenzoic acid

Vue d'ensemble

Description

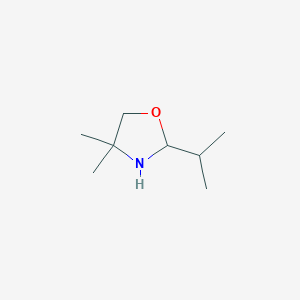

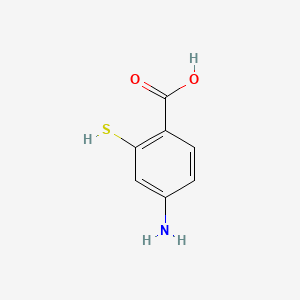

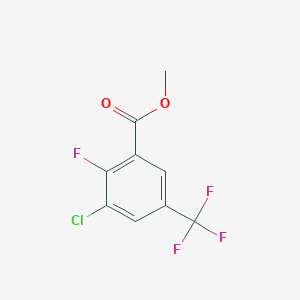

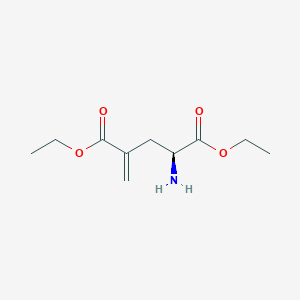

4-Amino-2-sulfanylbenzoic acid, also known as 4-Amino-2-mercaptobenzoic acid, is a compound with the molecular formula C7H7NO2S . It has a molecular weight of 169.2 g/mol . The compound is characterized by the presence of an amino group (-NH2) and a sulfanyl group (-SH) attached to a benzoic acid structure .

Synthesis Analysis

The synthesis of this compound involves the introduction of a primary amine to thiosalicylic acid (TSA), resulting in a substantial reduction in the meropenem (MEM) MICs for SMB-1 producers .Molecular Structure Analysis

The InChI code for this compound is1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) . This indicates the specific arrangement of atoms in the molecule. The compound’s structure includes a benzene ring with an amino group and a sulfanyl group attached, along with a carboxylic acid group . Chemical Reactions Analysis

This compound has been found to be a potent inhibitor of the B3 subclass of Metallo-β-Lactamase (MBL), specifically SMB-1 . It binds to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 169.01974964 g/mol . The topological polar surface area is 64.3 Ų .Applications De Recherche Scientifique

Supramolecular Structures

4-Amino-2-sulfanylbenzoic acid is utilized in the synthesis of organotin complexes, displaying diverse structural properties. Research by Chun-lin Ma et al. (2005) demonstrated the synthesis of twelve new organotin complexes with 4-sulfanylbenzoic acid, revealing unique coordination behaviors and supramolecular structures. These structures included 1D molecular chains and 2D networks formed through various intermolecular interactions like hydrogen bonds. Such studies highlight the potential of this compound in developing materials with specific molecular architectures (Ma, Zhang, Zhang, & Qiu, 2005).

Electrosynthesis and Conducting Polymers

This compound plays a role in the electrochemical polymerization of aminobenzoic acids. Research by Thiemann and Brett (2001) explored the electrochemical polymerization of various aminobenzoic acids, including this compound. The study found that these acids form conducting polymers, with the addition of aniline enhancing the polymerization rate. This research opens avenues for using this compound in developing new materials with specific electrical and structural properties (Thiemann & Brett, 2001).

Mécanisme D'action

Target of Action

The primary target of 4-Amino-2-sulfanylbenzoic Acid (ASB) is the subclass B3 Metallo-β-Lactamase (MBL) . MBLs are enzymes that confer resistance to carbapenems, a class of antibiotics, in Enterobacteriaceae . The subclass B3 MBLs are specifically targeted by ASB .

Mode of Action

ASB interacts with its target, the subclass B3 MBL, by binding to the two zinc ions, Ser221, and Thr223 at the active site of the enzyme . These residues are ubiquitously conserved across clinically relevant B3 MBLs . This interaction inhibits the activity of the enzyme, thereby reducing the resistance of the bacteria to carbapenems .

Biochemical Pathways

The inhibition of B3 MBLs by ASB affects the biochemical pathway of carbapenem resistance in Enterobacteriaceae . By inhibiting the MBLs, ASB prevents the breakdown of carbapenems, allowing these antibiotics to exert their antibacterial effects .

Pharmacokinetics

The effectiveness of asb in reducing the minimum inhibitory concentration (mic) for meropenem (mem) in smb-1 producing escherichia coli cells suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of ASB’s action is a significant reduction in the MICs for meropenem (MEM) in SMB-1 producers . This suggests that ASB effectively inhibits the activity of B3 MBLs, thereby reducing the resistance of the bacteria to carbapenems .

Action Environment

The effectiveness of asb in different bacterial strains suggests that it may be effective in a variety of biological environments .

Propriétés

IUPAC Name |

4-amino-2-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXSDPJOPCWEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274845 | |

| Record name | 4-amino-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78334-06-2 | |

| Record name | 4-amino-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)